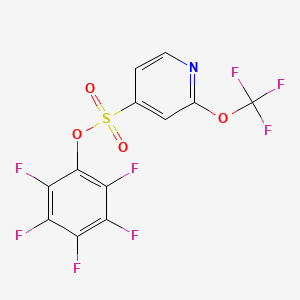
3-Fluoro-7,8-dihydroquinolin-5(6H)-one
描述
3-Fluoro-7,8-dihydroquinolin-5(6H)-one is a fluorinated derivative of quinolinone, a class of compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,8-dihydroquinolin-5(6H)-one typically involves the fluorination of a quinolinone precursor. One common method is the electrophilic fluorination of 7,8-dihydroquinolin-5(6H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents is crucial to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
3-Fluoro-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives with higher oxidation states.
Reduction: Formation of dihydroquinolinone derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce tetrahydroquinolinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for treating infections and cancer.
Industry: Used in the development of novel materials with specific fluorinated properties.
作用机制
The mechanism of action of 3-Fluoro-7,8-dihydroquinolin-5(6H)-one involves its interaction with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. Specific pathways and molecular targets would depend on the particular application being studied.
相似化合物的比较
Similar Compounds
7,8-Dihydroquinolin-5(6H)-one: The non-fluorinated parent compound.
3-Chloro-7,8-dihydroquinolin-5(6H)-one: A chlorinated analogue.
3-Bromo-7,8-dihydroquinolin-5(6H)-one: A brominated analogue.
Uniqueness
3-Fluoro-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective in certain applications compared to its non-fluorinated or halogenated analogues.
属性
IUPAC Name |
3-fluoro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOPVYZIONVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284359 | |
| Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-21-7 | |
| Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944901-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-7,8-dihydro-5(6H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester](/img/structure/B8232682.png)
![(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B8232692.png)
![tert-butyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8232701.png)











